molecular formula C24H20N4O6 B4138158 4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide

4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B4138158
M. Wt: 460.4 g/mol
InChI Key: BBJNGFROMCTZEW-UHFFFAOYSA-N
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Description

4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps. One common method involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with 4-methoxy-3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Reagents like sodium hydride for deprotonation followed by alkyl halides for substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl]amino}butyl)-3-phenylpropanamide
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide

Uniqueness

4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-34-17-9-7-16(8-10-17)26-22(29)15-6-11-20(21(14-15)28(32)33)25-12-13-27-23(30)18-4-2-3-5-19(18)24(27)31/h2-11,14,25H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJNGFROMCTZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCN3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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